2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide
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Overview
Description
2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . The compound’s structure allows it to form strong interactions with the active sites of these enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-phenyl-s-triazine
- 2,4-dichloro-6-ethoxy-s-triazine
- 2,4-dichloro-6-(p-chlorophenyl)-s-triazine
Uniqueness
2,4-dichloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of the triazole ring with the benzamide moiety enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C24H27Cl2N5O3S |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2,4-dichloro-N-[1-[4-ethyl-5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]benzamide |
InChI |
InChI=1S/C24H27Cl2N5O3S/c1-5-31-22(21(14(2)3)28-23(33)18-10-9-15(25)11-19(18)26)29-30-24(31)35-13-20(32)27-16-7-6-8-17(12-16)34-4/h6-12,14,21H,5,13H2,1-4H3,(H,27,32)(H,28,33) |
InChI Key |
MLYZUBXUXWOLIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C(C(C)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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